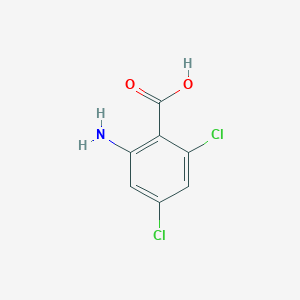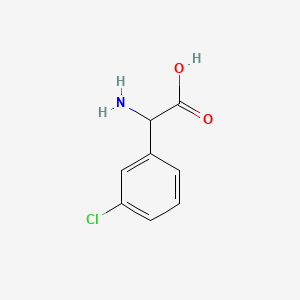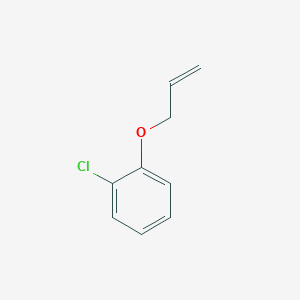
1-butyl-1H-pyrazole
Übersicht
Beschreibung
1-Butyl-1H-pyrazole is a compound with the molecular formula C7H12N2. It has a molecular weight of 124.19 and its IUPAC name is 1-butyl-1H-pyrazole . It is a liquid at room temperature .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial and Anticancer Agents
1-Butylpyrazole derivatives have been extensively studied for their biological activities. They exhibit a range of pharmacological properties, including antimicrobial and anticancer effects. The pyrazole ring is a common motif in several pharmaceuticals due to its ability to interact with various biological targets .
Agriculture: Pesticides and Plant Growth Regulators
In agriculture, 1-butylpyrazole derivatives serve as potent pesticides and plant growth regulators. Their structural versatility allows for the design of compounds that can selectively target pests while being safe for crops .
Organic Synthesis: Building Blocks for Complex Molecules
The pyrazole moiety is a valuable building block in organic synthesis. It can be used to construct more complex molecules, including natural products and polymers, which have diverse applications in materials science and drug development .
Coordination Chemistry: Ligands for Metal Complexes
1-Butylpyrazole acts as a ligand in coordination chemistry, forming complexes with various metals. These complexes are crucial in catalysis and have applications in industrial processes such as polymerization and oxidation reactions .
Analytical Chemistry: Sensors and Indicators
Due to its nitrogen-containing heterocyclic structure, 1-butylpyrazole can be utilized in analytical chemistry as a component of sensors and indicators. It can help in the detection of ions or molecules, playing a significant role in environmental monitoring and diagnostics .
Material Science: Functional Materials and Conductive Polymers
The electronic properties of pyrazole derivatives make them suitable for use in functional materials, such as conductive polymers and organic semiconductors. These materials are integral to the development of electronic devices, including solar cells and LEDs .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Eigenschaften
IUPAC Name |
1-butylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJPCHSXGNEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200082 | |
| Record name | n-Butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-pyrazole | |
CAS RN |
52096-24-9 | |
| Record name | n-Butylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052096249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-butyl-1H-pyrazole interact with bovine lactoferrin?
A: The research article focuses on the crystallographic structure of the complex formed between 1-butyl-1H-pyrazole-5-carboxylic acid and the C-lobe of bovine lactoferrin. [] While it doesn't explicitly detail the interaction mechanism, the study elucidates the binding site and provides structural insights at a resolution of 1.38 Å. This suggests that 1-butyl-1H-pyrazole-5-carboxylic acid likely interacts with specific amino acid residues within the binding pocket of bovine lactoferrin's C-lobe. Further studies would be needed to determine the exact nature of these interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




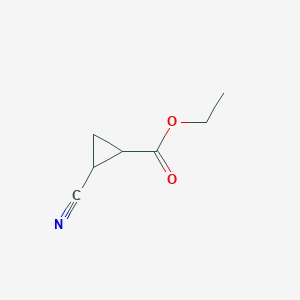
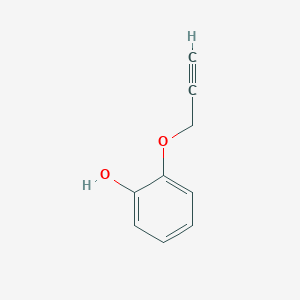
![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)
